5-Thiazolecarboxylic acid, 4-amino-2-ethyl-, methyl ester
Overview
Description
5-Thiazolecarboxylic acid, 4-amino-2-ethyl-, methyl ester is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold in drug development and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 4-amino-2-ethyl-, methyl ester typically involves the reaction of 2-ethyl-4-aminothiazole with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxylic acid, 4-amino-2-ethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
5-Thiazolecarboxylic acid, 4-amino-2-ethyl-, methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxylic acid, 4-amino-2-ethyl-, methyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Thiazole-4-carboxylic acid: Explored for its potential as an anti-inflammatory agent.
Uniqueness
5-Thiazolecarboxylic acid, 4-amino-2-ethyl-, methyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-amino-2-ethyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-4-9-6(8)5(12-4)7(10)11-2/h3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEGDNGSRZILQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501255374 | |
Record name | Methyl 4-amino-2-ethyl-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501255374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99967-79-0 | |
Record name | Methyl 4-amino-2-ethyl-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99967-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-2-ethyl-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501255374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.